Hydrazine;2-hydroxypropane-1,2,3-tricarboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine;2-hydroxypropane-1,2,3-tricarboxylic acid typically involves the reaction of hydrazine with citric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:
C6H8O7+N2H4→C6H8N2O7+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Hydrazine;2-hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Hydrazine;2-hydroxypropane-1,2,3-tricarboxylic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hydrazine;2-hydroxypropane-1,2,3-tricarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes involved in the citric acid cycle, leading to altered metabolic processes. The compound’s hydrazine moiety allows it to form stable complexes with metal ions, which can further influence its activity .
Comparison with Similar Compounds
Hydrazine;2-hydroxypropane-1,2,3-tricarboxylic acid can be compared with other tricarboxylic acids such as:
Citric Acid: Similar in structure but lacks the hydrazine moiety.
Isocitric Acid: An isomer of citric acid with a different arrangement of functional groups.
Aconitic Acid: Contains a double bond in the carbon chain, making it structurally distinct.
The uniqueness of this compound lies in its combination of hydrazine and citric acid, which imparts unique chemical and biological properties.
Properties
CAS No. |
84373-04-6 |
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Molecular Formula |
C6H12N2O7 |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
hydrazine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.H4N2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-2/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1-2H2 |
InChI Key |
QAGIIGBOEWRNTO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.NN |
Origin of Product |
United States |
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